2-[(4-Fluorophenyl)methylsulfanyl]-1-methylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Fluorophenyl)methylsulfanyl]-1-methylimidazole is a chemical compound that features a fluorophenyl group attached to a methylsulfanyl moiety, which is further connected to a methylimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)methylsulfanyl]-1-methylimidazole typically involves the reaction of 4-fluorobenzyl chloride with 1-methylimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)methylsulfanyl]-1-methylimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: The imidazole ring can engage in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Various substituted phenyl derivatives.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)methylsulfanyl]-1-methylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the imidazole ring can coordinate with metal ions or form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-1-methylimidazole: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
2-(4-Chlorophenyl)methylsulfanyl-1-methylimidazole: Contains a chlorine atom instead of fluorine, which can influence its electronic properties and reactivity.
Uniqueness
2-[(4-Fluorophenyl)methylsulfanyl]-1-methylimidazole is unique due to the presence of both the fluorophenyl and methylsulfanyl groups, which confer distinct electronic and steric properties. These features can enhance its binding affinity to biological targets and its reactivity in chemical transformations .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-1-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2S/c1-14-7-6-13-11(14)15-8-9-2-4-10(12)5-3-9/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWSBOQNDBFNJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.